molecular formula C12H14BrNO B8650784 3-(2-Bromoethyl)-5-methoxy-1-methylindole CAS No. 185558-16-1

3-(2-Bromoethyl)-5-methoxy-1-methylindole

Cat. No.: B8650784
CAS No.: 185558-16-1
M. Wt: 268.15 g/mol
InChI Key: QZCLOSCVRVVIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-5-methoxy-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromoethyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-5-methoxy-1-methylindole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxy-1-methyl-1H-indole.

    Bromination: The 3-position of the indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

    Alkylation: The brominated intermediate is then subjected to alkylation with ethylene oxide to introduce the 2-bromoethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-5-methoxy-1-methylindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The indole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

3-(2-Bromoethyl)-5-methoxy-1-methylindole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-5-methoxy-1-methylindole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloroethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)-5-methoxy-1-methyl-1H-indole: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    5-Methoxy-1-methyl-1H-indole: Lacks the bromoethyl group at the 3-position.

Uniqueness

The presence of the bromoethyl group at the 3-position of the indole ring makes 3-(2-Bromoethyl)-5-methoxy-1-methylindole unique. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research applications.

Properties

CAS No.

185558-16-1

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

3-(2-bromoethyl)-5-methoxy-1-methylindole

InChI

InChI=1S/C12H14BrNO/c1-14-8-9(5-6-13)11-7-10(15-2)3-4-12(11)14/h3-4,7-8H,5-6H2,1-2H3

InChI Key

QZCLOSCVRVVIJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with NaH (145 mg, 3.62 mmol), MeI (0.45 mL, 7.24 mmol) and THF (1.7 mL). The resulting grey suspension was stirred at rt for 5 min, then a solution of 3-(2-bromo-ethyl)-5-methoxy-1H-indole (230 mg, 0.90 mmol) in THF (4.1 mL) was added dropwise. After stirring for 18 h at rt, the reaction mixture was concentrated and purification by FC (hex/EtOAc 2:1, Rf=0.5) yielded the title compound as an yellow solid. LC-MS conditions 08Z acidic tR=0.93 min, [M+H]+=no ionization.
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.